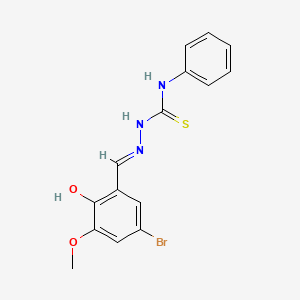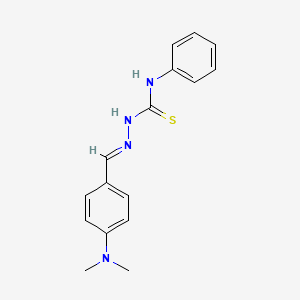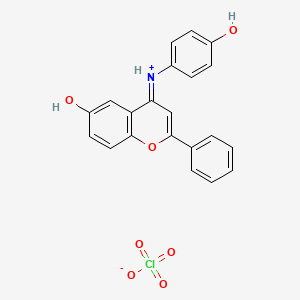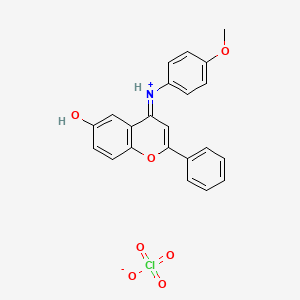
(E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenylidene core, which is a derivative of chromene, and is substituted with a dimethylphenyl group and a hydroxyphenyl group. The perchlorate anion is associated with the azanium cation, contributing to the compound’s overall stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 6-hydroxy-2-phenylchromen-4-one in the presence of a base to form the intermediate compound. This intermediate is then treated with an azanium source, such as ammonium perchlorate, under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azanium cation can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of (E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;chloride
- (E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;bromide
- (E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;iodide
Uniqueness
The uniqueness of (E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate lies in its perchlorate anion, which imparts distinct chemical and physical properties. Compared to its chloride, bromide, and iodide counterparts, the perchlorate anion provides higher stability and reactivity, making it more suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
(E)-(3,4-dimethylphenyl)-(6-hydroxy-2-phenylchromen-4-ylidene)azanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2.ClHO4/c1-15-8-9-18(12-16(15)2)24-21-14-23(17-6-4-3-5-7-17)26-22-11-10-19(25)13-20(21)22;2-1(3,4)5/h3-14,25H,1-2H3;(H,2,3,4,5)/b24-21+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIYXEYTZREQRP-BBCFSJFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[NH+]=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/[NH+]=C/2\C=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B7734977.png)
![methyl 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoate](/img/structure/B7734978.png)
![1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7734999.png)
![1-phenyl-3-[(E)-(2-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7735001.png)

![1-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7735014.png)
![1-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7735025.png)
![1-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-phenylthiourea](/img/structure/B7735038.png)




![5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7735082.png)

